![molecular formula C14H9F21O15Zn4 B6313442 氧[六(三氟乙酸根)]四锌三氟乙酸加合物 ZnTAC24 CAS No. 1276028-18-2](/img/structure/B6313442.png)

氧[六(三氟乙酸根)]四锌三氟乙酸加合物 ZnTAC24

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

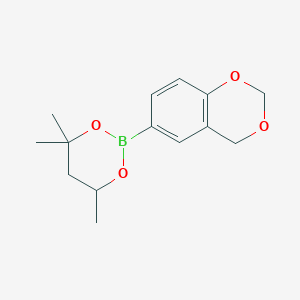

ZnTAC24 is a tetrameric zinc complex that contains four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand . It is a mixture of Zn-Cluster [Zn4(OCOCF3)6O] developed by the Mashima group at Osaka University and its trifluoroacetic acid adduct . It has been widely used in scientific research as a catalyst, reagent, and precursor.

Molecular Structure Analysis

The molecular formula of ZnTAC24 is C12H6F18O13Zn4 . It is a tetrameric zinc complex with four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand .Chemical Reactions Analysis

ZnTAC24 catalyzes a wide variety of reactions. It is known to catalyze the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines , and the cycloisomerization .Physical And Chemical Properties Analysis

ZnTAC24 is a solid at room temperature . It is moisture sensitive and does not decompose easily. The molecular weight of ZnTAC24 is 961.70 .科学研究应用

Catalyst for Transesterification Reactions

ZnTAC24® is known for its role as a catalyst in transesterification reactions . This process is crucial for the production of biodiesel from vegetable oils and animal fats. The compound facilitates the exchange of organic groups between alcohols and esters, leading to the formation of new esters. This reaction is particularly valuable in the chemical industry for the synthesis of various esters and polymers.

Synthesis of Metal-Organic Frameworks (MOFs)

The compound has been utilized in the synthesis of MOFs. These frameworks are highly porous materials that have applications in gas storage, separation, and catalysis. The unique structure of ZnTAC24® allows for the creation of MOFs with specific pore sizes and functionalities, which can be tailored for different applications.

Preparation of Coordination Polymers

Coordination polymers are another area where ZnTAC24® finds application. These polymers have diverse uses, including in the field of electronics, photonics, and as materials for gas storage. The compound acts as a linking agent, connecting metal centers to form extended networks.

Acylation of Alcohols

ZnTAC24® is effective in the acylation of alcohols . This reaction is important for the production of symmetrical and unsymmetrical ethers, which are valuable as solvents and intermediates in organic synthesis. The compound’s ability to facilitate this reaction under mild conditions is particularly advantageous.

Cycloisomerization Reactions

The compound is also used in cycloisomerization reactions to synthesize substituted furanes and furopyrimidine nucleosides . These compounds are significant in pharmaceutical research, as they are structural components of many natural products and drugs.

Oxazoline Synthesis

Lastly, ZnTAC24® catalyzes the synthesis of oxazolines . Oxazolines are important intermediates in organic synthesis and have applications in the pharmaceutical industry. They can be synthesized from readily available carboxylic acids and esters, offering a more convenient alternative to nitrile compounds.

作用机制

Target of Action

As a catalyst, ZnTAC24 facilitates and accelerates these reactions without being consumed in the process .

Mode of Action

ZnTAC24 operates by catalyzing a variety of condensation reactions . It interacts with its targets (the reactants in these reactions) by lowering the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of this interaction depends on the specific reaction being catalyzed.

Biochemical Pathways

ZnTAC24 is known to catalyze several types of reactions, including the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines, and cycloizomerization . These reactions are part of various biochemical pathways, and the acceleration of these reactions by ZnTAC24 can have downstream effects on these pathways.

Result of Action

The result of ZnTAC24’s action is the accelerated completion of the reactions it catalyzes. This can lead to faster synthesis of desired products in these reactions . At the molecular level, this involves the transformation of reactants into products. At the cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The efficacy and stability of ZnTAC24 can be influenced by various environmental factors. For instance, it’s known to operate under mild conditions , suggesting that extreme temperatures or pressures could potentially impact its effectiveness.

属性

IUPAC Name |

2,2,2-trifluoroacetic acid;zinc;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVYBZWXUADSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F21O15Zn4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 121234165 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 98%](/img/structure/B6313398.png)

![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)

![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)